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Compound of Interest

Compound Name: Dihydrocitrinone

Cat. No.: B1217665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

Dihydrocitrinone, a key metabolite of the mycotoxin Citrinin. This document summarizes the

available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

data, details the experimental protocols for their acquisition, and presents a relevant biological

pathway. This guide is intended to serve as a valuable resource for researchers and

professionals involved in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis
The structural elucidation and confirmation of Dihydrocitrinone rely on a combination of

spectroscopic techniques. The following sections present a summary of the key quantitative

data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic

molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for

Dihydrocitrinone.

Table 1: ¹H NMR Spectroscopic Data for Dihydrocitrinone
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3-H 4.35 dq 3.1, 6.5

4-H 2.95 dq 3.1, 7.2

3-CH₃ 1.35 d 6.5

4-CH₃ 1.19 d 7.2

5-CH₃ 2.15 s -

6-OH 11.5 (broad s) s -

8-OH 9.8 (broad s) s -

Table 2: ¹³C NMR Spectroscopic Data for Dihydrocitrinone
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Atom No. Chemical Shift (δ, ppm)

1 171.2

3 79.8

4 38.5

4a 102.1

5 108.7

5-CH₃ 9.2

6 162.5

7 100.9

8 160.1

8a 138.9

3-CH₃ 19.5

4-CH₃ 15.1

7-C=O 174.3

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and elemental composition. High-resolution mass

spectrometry (HRMS) is crucial for the accurate identification of Dihydrocitrinone, especially

in complex biological matrices.

Table 3: High-Resolution Mass Spectrometry Data for Dihydrocitrinone

Ionization Mode Adduct Theoretical m/z Measured m/z

ESI- [M-H]⁻ 265.0712 265.0717

ESI+ [M+H]⁺ 267.0863 267.0868
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Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their

characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Dihydrocitrinone

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Broad
O-H stretch (phenolic and

carboxylic acid)

2980-2850 Medium C-H stretch (aliphatic)

1720 Strong C=O stretch (carboxylic acid)

1680 Strong C=O stretch (lactone)

1620 Strong C=C stretch (aromatic)

1250 Strong C-O stretch

Experimental Protocols
The following sections detail the methodologies for the synthesis of Dihydrocitrinone and the

acquisition of the spectroscopic data presented above.

Synthesis of Dihydrocitrinone
The synthesis of (±)-dihydrocitrinone can be performed based on the procedure reported by

Bergmann et al. (2018).[1][2] This involves the reduction of the mycotoxin Citrinin.

NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The

sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to the residual solvent peak.
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Mass Spectrometry
High-resolution mass spectra are acquired using techniques such as electrospray ionization

(ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically

introduced via liquid chromatography (LC) to separate it from other components.

Infrared Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The

solid sample is prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is

recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Biological Pathway
Dihydrocitrinone is primarily known as a detoxification metabolite of Citrinin. The conversion

of Citrinin to Dihydrocitrinone is a key step in the biotransformation of this mycotoxin in vivo.

Detoxification of Citrinin
The metabolic conversion of Citrinin to Dihydrocitrinone involves the enzymatic reduction of a

ketone functional group to a hydroxyl group. This process is considered a detoxification

pathway as Dihydrocitrinone exhibits lower toxicity than its parent compound, Citrinin.

Citrinin DihydrocitrinoneReductionReductase Enzyme

Click to download full resolution via product page

Detoxification pathway of Citrinin to Dihydrocitrinone.

Experimental Workflow
The overall process for the analysis of Dihydrocitrinone, from sample preparation to data

acquisition and interpretation, can be summarized in the following workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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